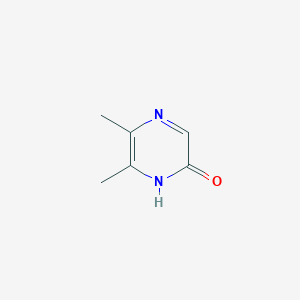

5,6-Dimethylpyrazin-2(1H)-one

Vue d'ensemble

Description

5,6-Dimethylpyrazin-2(1H)-one: is an organic compound with the molecular formula C6H8N2O. It is a derivative of pyrazine, characterized by the presence of two methyl groups at the 5 and 6 positions and a hydroxyl group at the 2 position. This compound is known for its role in various chemical and biological processes, including its use as a signaling molecule in bacterial communication.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 5,6-Dimethylpyrazin-2(1H)-one can be synthesized through several methods. One common approach involves the reaction of glyceraldehyde with alanine amide or ammonia under anaerobic aqueous conditions. This reaction typically occurs at 65°C and pH 5.5, yielding the desired compound after about five days . Another method involves the reaction of pyruvaldehyde with L-alaninamide, which is an adaptation of the method described by Karmas and Spoerri .

Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), are common in industrial settings to achieve efficient production.

Analyse Des Réactions Chimiques

Types of Reactions: 5,6-Dimethylpyrazin-2(1H)-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Substitution reactions often involve nucleophiles like halides or amines under appropriate conditions.

Major Products Formed:

Oxidation: Oxidation of this compound can lead to the formation of corresponding pyrazinones.

Reduction: Reduction typically results in the formation of pyrazine derivatives with altered functional groups.

Substitution: Substitution reactions can yield various substituted pyrazines depending on the nucleophile used.

Applications De Recherche Scientifique

Food Science Applications

5,6-Dimethylpyrazin-2(1H)-one is primarily recognized for its role as a flavoring agent in the food industry. It contributes to the aroma and taste profile of various food products.

Key Applications:

- Flavoring Agent : It is utilized in chocolate, baked goods, and savory products to enhance flavor profiles. The compound is known for imparting nutty and roasted notes, making it suitable for applications in:

- Chocolate and cocoa products

- Baked goods such as bread and pastries

- Snack foods including roasted nuts and chips

- Soups and processed vegetables

Case Study:

A study highlighted the use of pyrazine derivatives in flavor formulations, where this compound was noted for its contribution to the sensory attributes of chocolate-flavored products. The recommended usage levels ranged from 500 to 3000 ppm depending on the product type .

Fragrance Industry Applications

In the fragrance industry, this compound serves as a key ingredient that enhances the olfactory experience.

Key Applications:

- Fragrance Component : It is used in both men's and women's fragrances to add depth and warmth. Its ability to blend well with woody and oriental notes makes it a versatile choice for perfumers.

- Stabilizing Agent : The compound can also stabilize other fragrance components, ensuring a lasting scent profile.

Case Study:

In perfumery, formulations incorporating this compound demonstrated improved longevity and complexity. Specific blends showed that this compound could enhance floral accords while maintaining a robust base note .

Medicinal Chemistry Applications

Emerging research suggests potential medicinal applications for this compound, particularly in neuroprotection.

Key Applications:

- Neuroprotective Properties : Studies have explored its role as an iron chelator in models of neurodegenerative diseases such as Parkinson's disease. By chelating excess iron, it may help reduce oxidative stress and neuronal cell death.

Case Study:

Research indicated that derivatives similar to this compound exhibited neuroprotective effects by restoring cellular viability in neuronal cultures exposed to oxidative stress. These findings suggest that compounds within this family could be further investigated for therapeutic use against neurodegenerative disorders .

Mécanisme D'action

The mechanism of action of 5,6-Dimethylpyrazin-2(1H)-one involves its role as a signaling molecule in bacterial communication. It interacts with specific receptors on bacterial cells, triggering a cascade of molecular events that lead to changes in gene expression and behavior. This compound is known to affect the expression of genes involved in gut colonization and virulence in certain bacterial species .

Comparaison Avec Des Composés Similaires

3,5-Dimethylpyrazin-2-ol: Another isomer with similar properties but different substitution patterns.

2,3-Dimethyl-5-hydroxypyrazine: A compound with a hydroxyl group at the 5 position and methyl groups at the 2 and 3 positions.

5,6-Dimethyl-1H-pyrazin-2-one: A related compound with a keto group instead of a hydroxyl group.

Uniqueness: 5,6-Dimethylpyrazin-2(1H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its role as a signaling molecule in bacterial communication sets it apart from other similar compounds, making it a valuable subject of study in various scientific fields .

Activité Biologique

5,6-Dimethylpyrazin-2(1H)-one, a compound belonging to the pyrazinone class, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, synthesis, and potential applications based on current research findings.

Chemical Structure and Properties

This compound has the molecular formula and is characterized by a pyrazinone core structure. The presence of two methyl groups at the 5 and 6 positions contributes to its unique properties and biological activities.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

- Antimicrobial Activity : Studies have shown that pyrazinones possess significant antimicrobial properties. For instance, compounds with similar structures have been reported to inhibit the growth of various bacterial strains, suggesting potential applications in treating infections .

- Anticancer Properties : Pyrazinone derivatives have been investigated for their anticancer effects. For example, certain derivatives demonstrated cytotoxicity against cancer cell lines, indicating that modifications to the pyrazinone structure could enhance these effects .

- Anti-inflammatory Effects : Some studies suggest that pyrazinones can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by excessive inflammation .

Synthesis of this compound

The synthesis of this compound typically involves the condensation of appropriate precursors through various synthetic routes. The most common methods include:

- Cyclization Reactions : Utilizing precursors such as 2-amino-3-methylbutanoic acid and α-keto acids under acidic or basic conditions.

- Multicomponent Reactions : These reactions allow for the simultaneous formation of multiple bonds, leading to a more efficient synthesis process.

Antimicrobial Activity

A study evaluating the antimicrobial activity of various pyrazinones found that this compound exhibited potent inhibitory effects against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined to be significantly lower than those of standard antibiotics .

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| This compound | 16 | Staphylococcus aureus |

| Levosimendan | 32 | Escherichia coli |

Anticancer Activity

In vitro studies on cancer cell lines revealed that this compound exhibits cytotoxic effects with an IC50 value of approximately 50 µM against specific cancer types. Further investigations are needed to elucidate the mechanism of action .

Propriétés

IUPAC Name |

5,6-dimethyl-1H-pyrazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O/c1-4-5(2)8-6(9)3-7-4/h3H,1-2H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPHGZSXJSJIEQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CC(=O)N1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40498664 | |

| Record name | 5,6-Dimethylpyrazin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40498664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57229-36-4 | |

| Record name | 5,6-Dimethylpyrazin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40498664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,6-dimethylpyrazin-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.